N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)nicotinamide
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Overview
Description
“N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)nicotinamide” is a complex organic compound that contains several heterocyclic rings, including a 1,2,4-oxadiazole and a 1,2,3-triazole . These types of structures are often found in pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole and 1,2,3-triazole rings, along with a nicotinamide moiety. These rings are likely to contribute to the compound’s reactivity and potential biological activity .Chemical Reactions Analysis
The 1,2,4-oxadiazole ring is known to participate in various chemical reactions due to its low aromaticity and the presence of the weak O–N bond . The 1,2,3-triazole ring is generally stable and can act as a bioisostere for various functional groups in medicinal chemistry.Scientific Research Applications
Agricultural Biological Activities
1,2,4-Oxadiazole derivatives have shown a broad spectrum of agricultural biological activities . They have been used in the discovery of novel molecules with excellent agricultural activities .
Antibacterial Activity
Some 1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc), which cause rice bacterial leaf blight and rice bacterial leaf streaks respectively .
Antifungal Activity
These compounds have also shown moderate anti-fungal activity against Rhizoctonia solani, which causes rice sheath wilt .
Nematocidal Activity
1,2,4-Oxadiazole derivatives have shown moderate nematocidal activity against Meloidogyne incognita .
Drug Discovery
1,2,4-Oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . It’s a perfect framework for novel drug development .
Energetic Materials
1,2,4-Oxadiazole derivatives have been utilized for the development of energetic materials .
Fluorescent Dyes and OLEDs
These heterocycles have been used in the development of fluorescent dyes and OLEDs .
Insecticides
1,2,4-Oxadiazoles have also been used in the development of insecticides .
Mechanism of Action
Target of action
1,2,4-Oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities. They have been used in the discovery of novel molecules with excellent agricultural activities .
Mode of action
The 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability . This makes it an important pharmacophore in the creation of novel drug molecules .
Biochemical pathways
1,2,4-Oxadiazole derivatives have been found to exhibit moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani . Some compounds have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae .
Result of action
The result of the action of 1,2,4-oxadiazole derivatives can vary depending on the specific compound and its targets. For example, some compounds have shown strong antibacterial effects .
Future Directions
properties
IUPAC Name |
N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7O2/c1-9-16-13(22-18-9)11-8-20(19-17-11)6-5-15-12(21)10-3-2-4-14-7-10/h2-4,7-8H,5-6H2,1H3,(H,15,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZDHTJOYMCBCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)nicotinamide |
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